molecular formula C5H10N2O B1314284 4-Methylpiperazin-2-one CAS No. 34770-60-0

4-Methylpiperazin-2-one

Cat. No. B1314284
CAS RN: 34770-60-0
M. Wt: 114.15 g/mol
InChI Key: KVIZTDNKHOCNAM-UHFFFAOYSA-N
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Description

4-Methylpiperazin-2-one is a chemical compound with the empirical formula C5H10N2O . It is a solid substance and is part of the phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of piperazine derivatives, including 4-Methylpiperazin-2-one, has been reported in various studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperazin-2-one has been analyzed in several studies. The piperazine ring in the molecule adopts a chair conformation with the methyl group in an equatorial position . The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle .

Scientific Research Applications

Histamine H4 Receptor Affinity and Metabolism

4-Methylpiperazin-2-one derivatives demonstrate significant affinity towards the histamine H4 receptor (H4R), a crucial target for anti-inflammatory and analgesic properties. This moiety is essential for high H4R affinity but also represents a metabolic hotspot for various classes of H4R ligands. Modifications to the basic methylpiperazine structure have been shown to improve metabolic properties while retaining or enhancing receptor affinity, indicating its potential in designing novel therapeutics with improved pharmacokinetic profiles (Engelhardt et al., 2013).

Antibacterial and Antifungal Activities

Compounds derived from 4-Methylpiperazin-2-one have shown promising antibacterial and antifungal activities. These compounds demonstrate exemplary binding characteristics and have less toxicity, making them potential candidates for new antimicrobial agents. Their interactions with carrier proteins like Human Serum Albumin (HSA) have been studied, revealing insights into their pharmacokinetic mechanisms and binding kinetics (Shareef et al., 2016).

Structural Analysis and Drug Synthesis

The structural analysis of derivatives of 4-Methylpiperazin-2-one has provided valuable insights into their conformation and bonding, assisting in the development of antihistaminic and antimicrobial agents. Such analysis is crucial for understanding the physicochemical properties of these compounds and their potential therapeutic applications (Ozbey et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 4-Methylpiperazin-2-one and related compounds are promising. For instance, a new piperazine compound (LQFM182) has shown anti-nociceptive and anti-inflammatory effects, suggesting potential therapeutic applications . Another study discusses the development of more potent and effective targeted kinase inhibitors (TKIs), including halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .

properties

IUPAC Name

4-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZTDNKHOCNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547170
Record name 4-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazin-2-one

CAS RN

34770-60-0
Record name 4-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-oxopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NY Wang, WQ Zuo, R Hu, WL Wang, YX Zhu… - Bioorganic & Medicinal …, 2020 - Elsevier
… Table 1) or 1-substituted piperazines in the presence of N,N-diisopropylethylamine to provide 7a-7l and 9a-9c, or it underwent nucleophilic substitution with 4-methylpiperazin-2-one or …
Number of citations: 3 www.sciencedirect.com
HP Gschwind, U Pfaar, F Waldmeier, M Zollinger… - Drug metabolism and …, 2005 - ASPET
… of a hydrogen to cleave neutral 4-methylpiperazin-2-one during the formation of Fragment A… , allowing the loss of a neutral 4-methylpiperazin-2-one (or methylpiperazine or piperazine, …
Number of citations: 262 dmd.aspetjournals.org
D Bruhn, DB Madhura, M Maddox, RB Lee… - Bioorganic & medicinal …, 2012 - Elsevier
… A mixture of aryl bromide (1.0 mmol), 4-methylpiperazin-2-one (for compounds 15–17)/morpholin-3-one (for compounds 18–20) (2.0 mmol), N,N′-dimethylethylene diamine (0.1 mmol)…
Number of citations: 43 www.sciencedirect.com
J Dinges, DH Albert, LD Arnold… - Journal of medicinal …, 2007 - ACS Publications
The synthesis of a novel series of 1,4-dihydroindeno[1,2-c]pyrazoles with acetylene-type side chains is described. Optimization of those compounds as KDR kinase inhibitors identified 8…
Number of citations: 43 pubs.acs.org
M Weigl, B Wünsch - Tetrahedron, 2002 - Elsevier
Starting with the proteinogenic amino acid (S)-glutamate (3) a facile, high yielding synthesis of the chiral non-racemic 3-(dioxopiperazin-2-yl)propionates 6, 11, and 14 is presented. Key …
Number of citations: 37 www.sciencedirect.com
S Di Martino, P Tardia, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
… In this case, a Cu-catalyzed cross coupling N-arylation of O-Bn-protected bromo-nitrophenol 51b with 4-methylpiperazin-2-one afforded 52b in acceptable yield, (45) which upon …
Number of citations: 11 pubs.acs.org
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
Starting from our previously described PI3Kγ inhibitors, we describe the exploration of structure–activity relationships that led to the discovery of highly potent dual PI3Kγδ inhibitors. We …
Number of citations: 20 pubs.acs.org
K Dandagvhal, V Chatpalliwar - academia.edu
Diabetes Mellitus is a leading cause of high mortality rate in the world. Recently, GSK-3β inhibitors showed promising results to treat Diabetes mellitus and several such molecules are …
Number of citations: 2 www.academia.edu
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org

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